molecular formula C20H21N3O3 B550865 H-PHE-TRP-OH CAS No. 24587-41-5

H-PHE-TRP-OH

Cat. No.: B550865
CAS No.: 24587-41-5
M. Wt: 351.4 g/mol
InChI Key: JMCOUWKXLXDERB-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Phe-Trp-OH, also known as Phenylalanyltryptophan, is a dipeptide composed of the amino acids phenylalanine and tryptophan. It is an endogenous metabolite, meaning it is naturally occurring within organisms. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Mechanism of Action

Target of Action

Phenylalanyltryptophan, also known as H-PHE-TRP-OH, belongs to the class of organic compounds known as peptides . The aromatic amino acids tryptophan, phenylalanine, and tyrosine are important as precursors of 5-hydroxytryptamine (5-HT) and the catecholamines . The extent to which availability of these amino acids can influence biogenic amine synthesis and function is still a matter of active research .

Mode of Action

It is known that the aromatic amino acids, including phenylalanine and tryptophan, are precursors to important neurotransmitters such as 5-ht and catecholamines . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, and appetite, among others .

Biochemical Pathways

Phenylalanyltryptophan is involved in the metabolism of amino acids, peptides, and analogs . It is part of the broader biochemical pathways of tryptophan, phenylalanine, and tyrosine metabolism . These pathways lead to the production of various metabolites, including 5-HT and catecholamines . Dysregulation of these pathways, such as the ornithine cycle, has been associated with inflammation and coagulation in severe patients .

Pharmacokinetics

It is known that the bioavailability of aromatic amino acids can influence the synthesis and function of biogenic amines .

Result of Action

The molecular and cellular effects of Phenylalanyltryptophan’s action are likely to be linked to its role as a precursor to neurotransmitters. Changes in the levels of these neurotransmitters can have significant effects on various physiological processes, including mood, sleep, and appetite .

Action Environment

A variety of physiological, lifestyle, nutritional, and environmental factors can affect the metabolism of Phenylalanyltryptophan and the related metabolic pathways . Long-term perturbation of these factors may be associated with more severe symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Trp-OH typically involves the coupling of phenylalanine and tryptophan. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-purity reagents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Phe-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield halogenated derivatives of the aromatic rings .

Scientific Research Applications

H-Phe-Trp-OH has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

H-Phe-Trp-OH can be compared to other dipeptides and related compounds, such as:

    H-Trp-Phe-OH: Another dipeptide composed of tryptophan and phenylalanine, but with the order of amino acids reversed.

    H-Phe-Phe-OH: A dipeptide composed of two phenylalanine residues.

    H-Trp-Trp-OH: A dipeptide composed of two tryptophan residues.

The uniqueness of this compound lies in its specific combination of phenylalanine and tryptophan, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an endogenous metabolite make it a valuable compound in scientific research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOUWKXLXDERB-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947461
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24587-41-5
Record name Phenylalanyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24587-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-PHE-TRP-OH
Reactant of Route 2
Reactant of Route 2
H-PHE-TRP-OH
Reactant of Route 3
Reactant of Route 3
H-PHE-TRP-OH
Reactant of Route 4
Reactant of Route 4
H-PHE-TRP-OH
Reactant of Route 5
Reactant of Route 5
H-PHE-TRP-OH
Reactant of Route 6
Reactant of Route 6
H-PHE-TRP-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.